![molecular formula C10H13ClNO4P B14423625 [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid CAS No. 82684-78-4](/img/structure/B14423625.png)
[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid: is a chemical compound that features a phosphonic acid group attached to a phenylethyl chain, which is further substituted with a chloroacetamido group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid typically involves the reaction of 2-phenylethylamine with chloroacetyl chloride to form 2-chloroacetamido-2-phenylethylamine. This intermediate is then reacted with a phosphonic acid derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. The phosphonic acid group is known to mimic phosphate groups, which are crucial in many biological processes.
Medicine: In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The chloroacetamido group can be modified to enhance biological activity or reduce toxicity.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can bind to enzymes that normally interact with phosphate groups, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
類似化合物との比較
[1-(2-Bromoacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with a bromine atom instead of chlorine.
[1-(2-Iodoacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with an iodine atom instead of chlorine.
[1-(2-Fluoroacetamido)-2-phenylethyl]phosphonic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: The uniqueness of [1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The chloroacetamido group provides a reactive site for further modifications, while the phosphonic acid group offers strong binding affinity to biological targets.
特性
CAS番号 |
82684-78-4 |
|---|---|
分子式 |
C10H13ClNO4P |
分子量 |
277.64 g/mol |
IUPAC名 |
[1-[(2-chloroacetyl)amino]-2-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C10H13ClNO4P/c11-7-9(13)12-10(17(14,15)16)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,12,13)(H2,14,15,16) |
InChIキー |
ODVLAJPWINLMRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(NC(=O)CCl)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


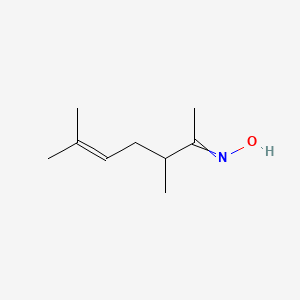
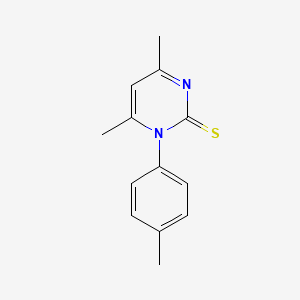
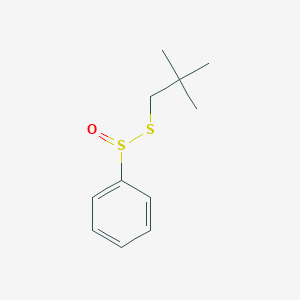

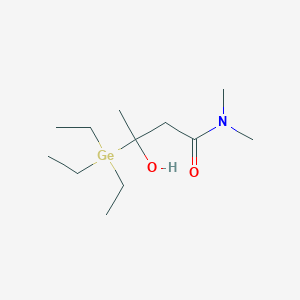
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
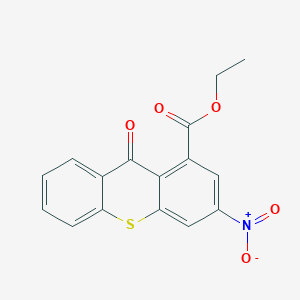

![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
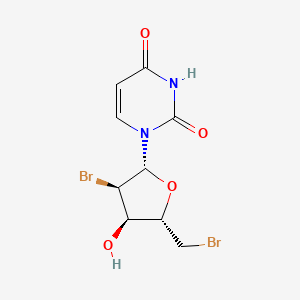
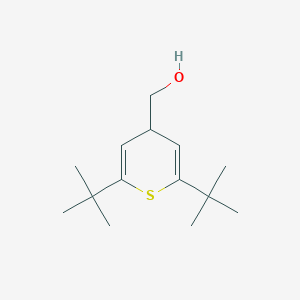
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
